3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 862830-32-8
Cat. No.: VC11880622
Molecular Formula: C25H22N2O6
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862830-32-8 |
|---|---|
| Molecular Formula | C25H22N2O6 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C25H22N2O6/c1-30-16-11-13-17(14-12-16)32-15-22(28)27-23-18-7-3-5-9-20(18)33-24(23)25(29)26-19-8-4-6-10-21(19)31-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
| Standard InChI Key | DFKWUWLDVBBJRE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
Introduction
Chemical Identity and Structural Features
3-[2-(4-Methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS No. 862830-32-8) is a benzofuran-2-carboxamide derivative with a molecular formula of C25H22N2O6 and a molecular weight of 446.5 g/mol. The compound’s structure features a benzofuran ring system substituted at the C3 position with a 2-(4-methoxyphenoxy)acetamido group and at the C2 position with an N-(2-methoxyphenyl)carboxamide moiety. Key physicochemical properties include a logP value indicative of moderate lipophilicity, though specific experimental data remain unpublished.
Molecular Descriptors and Stereochemistry
The compound’s IUPAC name, 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, reflects its substitution pattern. Its achiral nature (as confirmed by the absence of stereoisomerism in reported data) simplifies synthetic and analytical workflows. The SMILES string (COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC) and InChIKey (DFKWUWLDVBBJRE-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O6 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 862830-32-8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 101.9 Ų |
Synthetic Routes and Methodological Advances
The synthesis of 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide leverages palladium-catalyzed C–H functionalization and transamidation chemistry, as detailed in recent methodological studies .
Directed C–H Arylation
The benzofuran scaffold is constructed via Pd-catalyzed C–H arylation using 8-aminoquinoline as a directing group. This strategy enables regioselective installation of aryl groups at the C3 position under mild conditions (e.g., Pd(OAc)2, Ag2CO3, 110°C) . For this compound, the 4-methoxyphenoxyacetyl group is introduced via coupling of 2-(4-methoxyphenoxy)acetyl chloride with the C3-amino intermediate.
Transamidation for Carboxamide Installation
The N-(2-methoxyphenyl)carboxamide group is appended via a one-pot, two-step transamidation protocol. Initial Boc protection of the amine intermediate is followed by aminolysis with 2-methoxyaniline, yielding the final product in 72–85% isolated yield . This method circumvents traditional peptide coupling reagents, enhancing atom economy.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H Arylation | Pd(OAc)2, Ag2CO3, DMF, 110°C | 89 |
| Boc Protection | Boc2O, DMAP, MeCN, 60°C | 95 |
| Transamidation | 2-Methoxyaniline, toluene, 60°C | 78 |
Spectroscopic Characterization and Analytical Data
Structural elucidation of 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide relies on NMR, IR, and HRMS analyses, though experimental spectra remain unpublished for this specific derivative. Analogous benzofuran-2-carboxamides exhibit characteristic signals:
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1H NMR: Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 10.2–10.5 ppm) .
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13C NMR: Carbonyl carbons (δ 165–170 ppm), benzofuran C2 (δ 155–160 ppm) .
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IR: Stretching vibrations for amide I (1640–1680 cm⁻¹) and C–O–C (1240–1270 cm⁻¹) .
Research Gaps and Future Directions
Despite its synthetic accessibility, 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide remains understudied pharmacologically. Priority areas include:
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ADME Profiling: Predictive models estimate moderate blood-brain barrier permeability (logBB = −0.3) but require experimental validation.
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Toxicology: Acute toxicity studies in rodent models are needed to establish safety margins.
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Structure-Activity Relationships: Systematic modification of methoxy positioning (e.g., 3,4-dimethoxy vs. 4-methoxy) could optimize target selectivity.
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